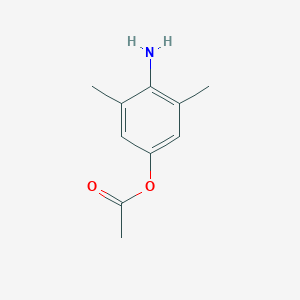
1,2-ジミリストイル-rac-グリセロール
概要
説明
塩化物イオンは、塩素原子が電子を獲得することで形成される負に帯電したイオンです。このイオンは Cl⁻ という記号で表され、さまざまな化学的および生物学的プロセスにおいて重要な成分となっています。塩化物イオンは水に非常に溶けやすく、塩化ナトリウム、塩化カルシウム、塩化アンモニウムなどの多くの塩に含まれています。 これらのイオンは、酸塩基平衡の維持、神経インパルス伝達、細胞内外の流体の調節に重要な役割を果たしています .
2. 製法
合成経路と反応条件: 塩化物イオンは、以下を含むいくつかの方法で調製できます。
直接塩素化: 塩素ガスを金属または非金属を含む溶液にバブリングさせることで、塩化物イオンを形成できます。たとえば、塩素ガスは水酸化ナトリウムと反応して、塩化ナトリウムと水を生成します。
電気分解: 塩化物イオンは、塩化ナトリウム溶液の電気分解によって生成できます。この過程では、陽極で塩素ガスが、陰極で水素ガスが生成されます。
工業的製造方法:
反応の種類:
酸化: 塩化物イオンは、塩素ガスに酸化できます。たとえば、塩素アルカリ法では、塩化物イオンは陽極で酸化されて塩素ガスを生成します。
沈殿: 塩化物イオンは、硝酸銀と反応して、塩化銀の白色沈殿物を形成します。この反応は、一般的に塩化物イオンの存在を試験するために、定性分析で使用されます。
酸塩基反応: 塩化物イオンは、硫酸などの強酸と反応して、塩化水素ガスを生成できます。
一般的な試薬と条件:
硝酸銀: 塩化物イオンを塩化銀として沈殿させるために使用されます。
硫酸: 塩化物塩から塩化水素ガスを生成するために使用されます。
二酸化マンガン: 硫酸の存在下で、塩化物イオンを塩素ガスに酸化するために使用されます.
主要な生成物:
塩素ガス: 塩化物イオンの酸化によって生成されます。
塩化銀: 硝酸銀との反応で沈殿物として形成されます。
塩化水素ガス: 強酸との反応で生成されます.
4. 科学研究への応用
塩化物イオンは、以下を含む科学研究において多くの用途があります。
化学: 滴定やポテンショメトリーなどのさまざまな分析技術で使用され、溶液中の塩化物イオンの濃度を決定します.
生物学: 細胞の浸透圧平衡と電気的中性を維持するために不可欠です。
医学: 患者における電解質バランスを維持するために、静脈内輸液で使用されます。
産業: 水処理プロセスで不純物を除去するために、ポリ塩化ビニルや塩素化溶媒などのさまざまな化学物質の製造に使用されます.
科学的研究の応用
作用機序
塩化物イオンは、さまざまなメカニズムを介してその効果を発揮します。
生化学分析
Biochemical Properties
1,2-Dimyristoyl-rac-glycerol plays a role in biochemical reactions, particularly in the metabolism and metabolic pathways of glycerolipids . It facilitates interactions between proteins and lipids, serving as a crucial component in drug delivery systems and model membranes for studying cell membrane interactions .
Cellular Effects
1,2-Dimyristoyl-rac-glycerol influences cell function by interacting with various types of cells and cellular processes. It has been extensively employed in the synthesis of liposomes and lipid nanoparticles, serving as a crucial component in drug delivery systems . Its amphiphilic nature allows for the self-assembly of stable bilayers and the formation of nanostructures, making it an ideal candidate for targeted delivery of imaging agents and genetic material .
Molecular Mechanism
At the molecular level, 1,2-Dimyristoyl-rac-glycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its unique structure, comprising a glycerol backbone and two myristoyl chains, enables its versatile use as a lipid building block .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimyristoyl-rac-glycerol change over time. It has been used in the preparation of lipid nanoparticles for microRNA and short interfering RNA delivery . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
1,2-Dimyristoyl-rac-glycerol is involved in the metabolism and metabolic pathways of glycerolipids
準備方法
Synthetic Routes and Reaction Conditions: Chloride ions can be prepared through several methods, including:
Direct Chlorination: Chlorine gas can be bubbled through a solution containing a metal or non-metal to form chloride ions. For example, chlorine gas reacts with sodium hydroxide to produce sodium chloride and water.
Electrolysis: Chloride ions can be generated through the electrolysis of sodium chloride solution, producing chlorine gas at the anode and hydrogen gas at the cathode.
Industrial Production Methods:
Chlor-alkali Process: This is the most common industrial method for producing chloride ions. In this process, an aqueous solution of sodium chloride is electrolyzed to produce chlorine gas, sodium hydroxide, and hydrogen gas.
Types of Reactions:
Oxidation: Chloride ions can be oxidized to chlorine gas. For example, in the chlor-alkali process, chloride ions are oxidized at the anode to produce chlorine gas.
Precipitation: Chloride ions react with silver nitrate to form a white precipitate of silver chloride. This reaction is commonly used in qualitative analysis to test for the presence of chloride ions.
Acid-Base Reactions: Chloride ions can react with strong acids like sulfuric acid to produce hydrogen chloride gas.
Common Reagents and Conditions:
Silver Nitrate: Used to precipitate chloride ions as silver chloride.
Sulfuric Acid: Used to produce hydrogen chloride gas from chloride salts.
Manganese Dioxide: Used to oxidize chloride ions to chlorine gas in the presence of sulfuric acid.
Major Products:
Chlorine Gas: Produced by the oxidation of chloride ions.
Silver Chloride: Formed as a precipitate in reactions with silver nitrate.
Hydrogen Chloride Gas: Produced in reactions with strong acids.
類似化合物との比較
塩化物イオンは、フッ化物、臭化物、ヨウ化物などの他のハロゲン化物イオンと比較できます。
塩化物イオンの独自性:
- 塩化物イオンは、その大きさ、電気陰性度、溶解性のバランスにおいてユニークであり、さまざまな化学的および生物学的プロセスで汎用性があります。 これらのイオンは、生物体の酸塩基平衡と浸透圧を維持するために不可欠です .
類似化合物:
- フッ化物イオン (F⁻)
- 臭化物イオン (Br⁻)
- ヨウ化物イオン (I⁻)
特性
IUPAC Name |
(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942375 | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20255-94-1, 53563-63-6 | |
| Record name | 1,2-Dimyristoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)ethylene dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-Dimyristoyl-rac-glycerol based lipids unique compared to conventional phospholipids?
A1: Unlike conventional phospholipids, 1,2-Dimyristoyl-rac-glycerol based lipids, specifically those incorporating polyethylene glycol (PEG) units, can spontaneously form liposomes upon hydration without requiring external energy input [, , , , ]. This self-assembling property makes them highly attractive for drug delivery applications.
Q2: How does the length of the hydrophobic acyl chain in 1,2-Dimyristoyl-rac-glycerol derivatives affect their thermal stability?
A2: Research indicates that the length of the hydrophobic acyl chain significantly influences the thermal stability of 1,2-Dimyristoyl-rac-glycerol based lipids. For instance, 1,2-Dimyristoyl-rac-glycerol-3-dodecaethylene glycol (GDM-12), with its 14-carbon acyl chains, exhibits a sharp order-disorder transition at a lower temperature (3-5°C) compared to 1,2-Distearoyl-rac-glycerol-3-triicosaethylene glycol (GDS-23), which has longer 18-carbon acyl chains and transitions between 17-22°C [, , , ]. This suggests that longer acyl chains contribute to increased thermal stability.
Q3: How does the formation of nanovesicles affect the phase transition temperature of these PEGylated lipids?
A3: Studies using various spectroscopic techniques, including FTIR and Raman spectroscopy, have shown that the phase transition temperature of these PEGylated lipids significantly increases when they form nanovesicles in aqueous suspensions compared to their pure form [, , , ]. This highlights the impact of nanovesicle formation on the thermal behavior of these lipids.
Q4: What spectroscopic techniques have been used to characterize 1,2-Dimyristoyl-rac-glycerol based lipids and what information do they provide?
A4: Several spectroscopic methods have been employed to study 1,2-Dimyristoyl-rac-glycerol based lipids, including:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR has been used to investigate the temperature-dependent structural and conformational changes in these lipids, providing information about their thermal behavior and phase transitions [, ].
- Raman spectroscopy: Raman spectroscopy, especially when coupled with temperature control and confocal microscopy, allows for the analysis of phase transitions, molecular structure, and conformational order in these lipids [, , ]. These techniques have been particularly useful in characterizing the self-assembling properties and stability of nanovesicles formed by these lipids.
Q5: What are the potential applications of 1,2-Dimyristoyl-rac-glycerol based lipids in drug delivery?
A5: Due to their unique properties, including their ability to spontaneously form stable nanovesicles, 1,2-Dimyristoyl-rac-glycerol based lipids hold significant potential for drug delivery applications [, , ]. Their biocompatibility, ability to encapsulate various drug molecules, and potential for targeted delivery make them promising candidates for developing novel drug delivery systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
